1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine
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Overview
Description
The compound “1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine” is a complex organic molecule that features a combination of aromatic, sulfonyl, and piperazine functional groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the difluoromethylsulfonyl group, the attachment of the phenyl ring, and the incorporation of the piperazine and isoxazole moieties. Typical synthetic routes might include:
Formation of the Difluoromethylsulfonyl Group: This could be achieved through the reaction of a suitable precursor with difluoromethyl sulfone under specific conditions.
Attachment of the Phenyl Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethylsulfonyl group.
Incorporation of the Piperazine and Isoxazole Moieties: These groups could be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The aromatic and piperazine groups might be susceptible to oxidation under certain conditions.
Reduction: The sulfonyl group could potentially be reduced to a sulfide or thiol.
Substitution: The aromatic ring and piperazine moiety might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfonyl-containing aromatic compounds or piperazine derivatives. Examples could include:
- (2-(Methylsulfonyl)phenyl)(4-(methylpiperazin-1-yl)methanone)
- (2-(Trifluoromethylsulfonyl)phenyl)(4-(ethylpiperazin-1-yl)methanone)
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c1-12-13(10-20-26-12)11-21-6-8-22(9-7-21)16(23)14-4-2-3-5-15(14)27(24,25)17(18)19/h2-5,10,17H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBFYJXWDBKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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